2-(Ethylsulfanyl)ethyl phenylphosphonate
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Overview
Description
2-(Ethylsulfanyl)ethyl phenylphosphonate is an organophosphorus compound that features a phenyl group attached to a phosphonate moiety, with an ethylsulfanyl substituent on the ethyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Ethylsulfanyl)ethyl phenylphosphonate can be achieved through several methods. One common approach involves the reaction of phenylphosphonic dichloride with 2-(ethylsulfanyl)ethanol in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, with the base neutralizing the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve techniques such as distillation or recrystallization to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
2-(Ethylsulfanyl)ethyl phenylphosphonate can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Hydrolysis: The phosphonate ester can be hydrolyzed under acidic or basic conditions to yield the corresponding phosphonic acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used for the oxidation of the sulfur atom.
Substitution: Electrophilic aromatic substitution reactions may involve reagents such as bromine or nitric acid.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Substitution: Brominated or nitrated derivatives of the phenyl group.
Hydrolysis: Phenylphosphonic acid and 2-(ethylsulfanyl)ethanol.
Scientific Research Applications
2-(Ethylsulfanyl)ethyl phenylphosphonate has several scientific research applications:
Chemistry: It can be used as a reagent or intermediate in the synthesis of other organophosphorus compounds.
Industry: It may be used in the development of new materials or as a component in specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(Ethylsulfanyl)ethyl phenylphosphonate involves its interaction with specific molecular targets. For example, the phosphonate group can mimic phosphate esters, allowing the compound to inhibit enzymes that utilize phosphate substrates. The ethylsulfanyl group may also contribute to the compound’s binding affinity and specificity for certain targets .
Comparison with Similar Compounds
Similar Compounds
- 2-(Methylsulfanyl)ethyl phenylphosphonate
- 2-(Ethylsulfanyl)ethyl methylphosphonate
- 2-(Ethylsulfanyl)ethyl diphenylphosphonate
Uniqueness
2-(Ethylsulfanyl)ethyl phenylphosphonate is unique due to the presence of both the ethylsulfanyl and phenylphosphonate groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. The ethylsulfanyl group provides additional reactivity and potential for modification, while the phenylphosphonate moiety offers stability and functionality .
Properties
CAS No. |
820260-94-4 |
---|---|
Molecular Formula |
C10H14O3PS- |
Molecular Weight |
245.26 g/mol |
IUPAC Name |
2-ethylsulfanylethoxy(phenyl)phosphinate |
InChI |
InChI=1S/C10H15O3PS/c1-2-15-9-8-13-14(11,12)10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3,(H,11,12)/p-1 |
InChI Key |
NWGMUYVWRHGSGZ-UHFFFAOYSA-M |
Canonical SMILES |
CCSCCOP(=O)(C1=CC=CC=C1)[O-] |
Origin of Product |
United States |
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